molecular formula C12H13BrO3S B13551351 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane

1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane

Cat. No.: B13551351
M. Wt: 317.20 g/mol
InChI Key: LWWYMZALOVJOTO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the 5-bromo-2-methoxybenzenesulfonyl group adds further functional diversity, making it a valuable building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to maintain the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with biological molecules. The bicyclo[1.1.1]pentane core can mimic the geometry of benzene rings, allowing it to interact with similar molecular targets. This interaction can affect various molecular pathways, including enzyme activity and receptor binding .

Properties

Molecular Formula

C12H13BrO3S

Molecular Weight

317.20 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylbicyclo[1.1.1]pentane

InChI

InChI=1S/C12H13BrO3S/c1-16-10-3-2-9(13)4-11(10)17(14,15)12-5-8(6-12)7-12/h2-4,8H,5-7H2,1H3

InChI Key

LWWYMZALOVJOTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)C23CC(C2)C3

Origin of Product

United States

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